![molecular formula C19H25N3OS B2979506 N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-39-4](/img/structure/B2979506.png)
N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide, also known as CMIS, is a compound that has been widely studied for its potential as a therapeutic agent. The compound has shown promise in treating a variety of medical conditions, including cancer, inflammation, and neurological disorders. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, this compound may prevent the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses. By inhibiting NF-κB, this compound may reduce inflammation in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide in lab experiments is its high purity and reproducibility. The synthesis method has been optimized to produce high yields of pure this compound, which allows for accurate and reliable experimental results. Additionally, this compound has shown promise in treating a variety of medical conditions, making it a versatile compound for research. One limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to fully elucidate its effects.
Future Directions
There are many future directions for research on N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide. One area of focus is on its potential as a cancer treatment. Further studies are needed to determine the specific types of cancer that this compound may be most effective against, as well as the optimal dosage and administration route. Another area of focus is on its potential as a treatment for neurological disorders. Studies are needed to determine the effects of this compound on various aspects of cognitive function, as well as the optimal dosage and administration route. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the development of more effective therapies.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide involves the reaction of 2-(4-methylbenzyl)-1H-imidazole-1-ethanol with chloroacetyl chloride and cyclohexylamine. The resulting product is then treated with thioacetic acid to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound with good reproducibility.
Scientific Research Applications
N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide has been the focus of a significant amount of scientific research due to its potential therapeutic applications. The compound has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro and in vivo. This compound has also been studied for its anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-7-9-16(10-8-15)13-22-12-11-20-19(22)24-14-18(23)21-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITVZXZNTWDQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2979428.png)
![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)
![7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione](/img/no-structure.png)

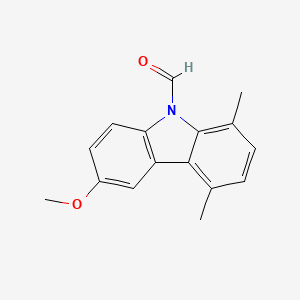
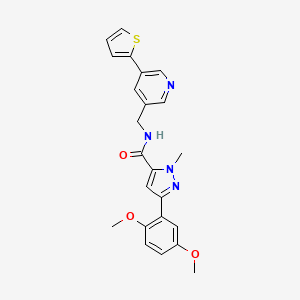
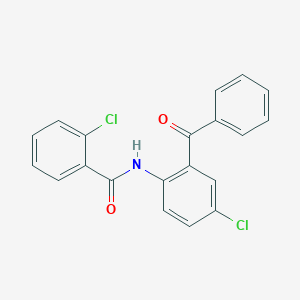
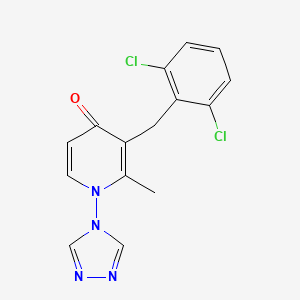
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2979440.png)
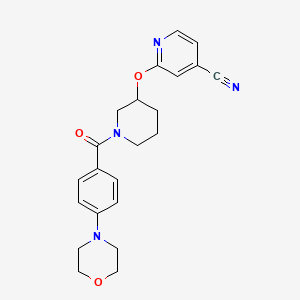
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)